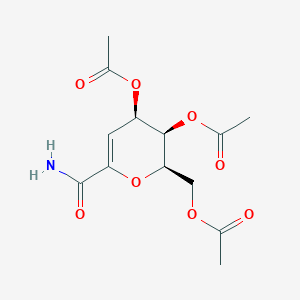

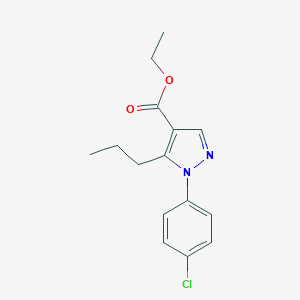

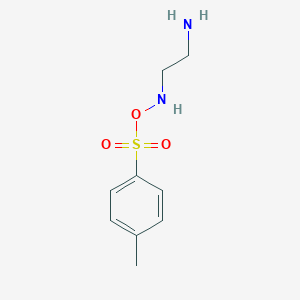

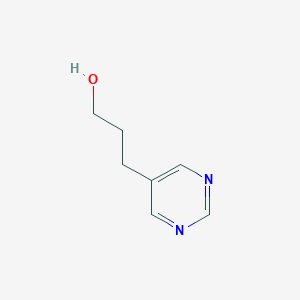

3-(Pyrimidin-5-yl)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-(Pyrimidin-5-yl)propan-1-ol and its derivatives typically involves condensation reactions, starting from corresponding vinylpyrimidins or through reactions involving amino triazole with pyranones. For instance, Kvita and Schweizer (1989) synthesized (pyrimidin-5-yl)-2-propionic acids as potential anti-inflammatory agents, starting from 5-vinylpyrimidins, indicating a foundational method for producing pyrimidin-5-yl derivatives (Kvita & Schweizer, 1989). Similarly, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized by Lahmidi et al. (2019), showcasing advanced methods of pyrimidine synthesis (Lahmidi et al., 2019).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques like NMR and IR are common in analyzing the molecular structure of this compound derivatives. The crystal structure and spectroscopic characterizations provide insights into the geometrical parameters and electronic configurations of the compounds. For example, the crystal structure and UV studies of two uracil derivatives by Yao et al. (2013) contribute to the understanding of pyrimidin-5-yl derivatives' molecular arrangements (Yao et al., 2013).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, including condensation, cyclization, and nucleophilic substitution, leading to a wide array of pyrimidine-based compounds with potential biological activities. For instance, Vlasov et al. (2018) developed syntheses leading to antimicrobial active compounds, highlighting the chemical versatility and potential applications of these derivatives (Vlasov et al., 2018).

Physical Properties Analysis

The physical properties, including solubility, melting points, and stability, are crucial for understanding the behavior of these compounds in various environments and their formulation into usable pharmaceutical agents. The DSC–TGA techniques used by Yao et al. (2013) to study the thermal stabilities of uracil derivatives provide valuable data on the physical stability of these compounds under different conditions (Yao et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, bond formation, and interactions with biological targets, are essential for the development of pyrimidin-5-yl derivatives as drugs. The synthesis and evaluation of compounds for antimicrobial activity, as conducted by Vlasov et al. (2018), demonstrate the potential therapeutic applications of these compounds based on their chemical properties (Vlasov et al., 2018).

将来の方向性

作用機序

Mode of Action

Based on the known action of similar compounds, it can be inferred that it might interact with its targets, leading to inhibition of the mitochondrial electron transport chain .

Result of Action

Based on the known effects of similar compounds, it could potentially lead to disruption of cellular energy production, affecting cell function and viability .

生化学分析

Biochemical Properties

The biochemical properties of 3-(Pyrimidin-5-yl)propan-1-ol are not well-studied. Pyrimidines are known to interact with various enzymes, proteins, and other biomolecules. For instance, pyrimidines are key components of nucleic acids, interacting with enzymes involved in DNA replication and RNA transcription

Cellular Effects

Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Pyrimidines are involved in several metabolic pathways, interacting with various enzymes and cofactors

特性

IUPAC Name |

3-pyrimidin-5-ylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-3-1-2-7-4-8-6-9-5-7/h4-6,10H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRMYOKASADLHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597690 |

Source

|

| Record name | 3-(Pyrimidin-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174456-29-2 |

Source

|

| Record name | 3-(Pyrimidin-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。